molecular formula C18H19NO2 B012628 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole CAS No. 104007-80-9

2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole

Cat. No. B012628
CAS RN: 104007-80-9
M. Wt: 281.3 g/mol
InChI Key: OZFHUMGEWVYBRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole, also known as HDM-2 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor of the human MDM2 protein, which is a negative regulator of the tumor suppressor protein p53. Inhibition of MDM2 by HDM-2 inhibitor leads to the activation of p53, which plays a crucial role in tumor suppression.

Scientific Research Applications

2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. The activation of p53 by 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor leads to the induction of apoptosis and cell cycle arrest, which are essential for tumor suppression. 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has shown promising results in preclinical studies, and several clinical trials are underway to evaluate its safety and efficacy in cancer patients. 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor is also being investigated for its potential use in combination therapy with other chemotherapeutic agents.

Mechanism of Action

2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor works by binding to the hydrophobic pocket of MDM2, which is responsible for the binding of p53. This binding prevents the interaction between MDM2 and p53, leading to the activation of p53. The activation of p53 leads to the induction of apoptosis and cell cycle arrest, which are essential for tumor suppression.
Biochemical and Physiological Effects:
2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has been shown to induce the expression of p53 target genes, leading to the induction of apoptosis and cell cycle arrest. 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has also been shown to inhibit tumor cell proliferation and induce tumor regression in preclinical studies. 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has a high binding affinity for MDM2, which makes it a potent inhibitor of MDM2-p53 interaction.

Advantages and Limitations for Lab Experiments

2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has a high binding affinity for MDM2, which makes it a potent inhibitor of MDM2-p53 interaction. However, 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor also has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry for its synthesis. 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has poor solubility in water, which makes it difficult to use in some experiments.

Future Directions

For 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor include the development of more potent and selective inhibitors, the investigation of its potential use in combination therapy with other chemotherapeutic agents, and the evaluation of its safety and efficacy in different types of cancer. 2-(4-Hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole inhibitor has the potential to be a valuable tool in scientific research for the development of novel cancer therapies.

properties

CAS RN

104007-80-9

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

4-(5-methoxy-3-methyl-1H-indol-2-yl)-2,6-dimethylphenol

InChI

InChI=1S/C18H19NO2/c1-10-7-13(8-11(2)18(10)20)17-12(3)15-9-14(21-4)5-6-16(15)19-17/h5-9,19-20H,1-4H3

InChI Key

OZFHUMGEWVYBRM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1O)C)C2=C(C3=C(N2)C=CC(=C3)OC)C

Canonical SMILES

CC1=CC(=CC(=C1O)C)C2=C(C3=C(N2)C=CC(=C3)OC)C

Other CAS RN

104007-80-9

synonyms

2-(4-hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole
TZI 41127
TZI-41127

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.1 g of 2,6-dimethyl-4-propionylphenol and 5.0 g of 4-methoxyphenylhydrazine hydrochloride were dispersed in 30 ml of isopropanol, and the dispersion was refluxed for 20 hours in a nitrogen stream. Water was added to the reaction mixture, and the precipitated crystals were collected by filtration. The crystals were dissolved in ethyl acetate, and washed with a 5% aqueous sodium hydroxide solution, water, 2N hydrochloric acid and water. The organic layer was dried, and the solvent was evaporated. Recrystallization of the resulting crude crystals from ethanol-hexane gave 5.8 g of 2-(4-hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole.
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5.1 g
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5 g
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30 mL
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solvent
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0 (± 1) mol
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